6-(3-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

HIV-1 reverse transcriptase non-nucleoside RT inhibitors S-DABO

6-(3-Methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 169772-15-0; also referred to as 4-hydroxy-2-mercapto-6-(3′-methylbenzyl)pyrimidine or DABO thio analogue 4b) is a heterocyclic small molecule belonging to the 2-thioxopyrimidin-4(1H)-one class. It was originally synthesized as the key 2-thioxo intermediate en route to the S-DABO (2-alkylthio-dihydro-alkoxybenzyl-oxopyrimidine) series of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).

Molecular Formula C12H12N2OS
Molecular Weight 232.30 g/mol
Cat. No. B13437537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Molecular FormulaC12H12N2OS
Molecular Weight232.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2=CC(=O)NC(=S)N2
InChIInChI=1S/C12H12N2OS/c1-8-3-2-4-9(5-8)6-10-7-11(15)14-12(16)13-10/h2-5,7H,6H2,1H3,(H2,13,14,15,16)
InChIKeyKHWQJTTWERTQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Sourcing & Differentiation Guide for the 2-Thioxo-DABO Precursor


6-(3-Methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 169772-15-0; also referred to as 4-hydroxy-2-mercapto-6-(3′-methylbenzyl)pyrimidine or DABO thio analogue 4b) is a heterocyclic small molecule belonging to the 2-thioxopyrimidin-4(1H)-one class. It was originally synthesized as the key 2-thioxo intermediate en route to the S-DABO (2-alkylthio-dihydro-alkoxybenzyl-oxopyrimidine) series of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) [1]. The compound is characterized by a 3-methylbenzyl substituent at the C-6 position of the pyrimidine ring and a thioxo (C=S) group at C-2, which distinguishes it from both the 2-oxo uracil congeners and the S-alkylated DABO derivatives. Its molecular formula is C₁₂H₁₂N₂OS, with a monoisotopic mass of 232.067 Da [2].

Why 6-(3-Methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Cannot Be Substituted with Generic 2-Thiouracil or 6-Benzyl Analogues


In-class substitution of this compound with structurally related 2-thiouracils or 6-benzylpyrimidinones is not scientifically justifiable because the combination of the 2-thioxo pharmacophore and the 3-methylbenzyl substituent at C-6 jointly dictates the compound's reactivity profile, biological inactivity as an NNRTI (a deliberate feature of the synthetic intermediate), and its capacity to serve as a selective S-alkylation substrate. The 3′-methyl group on the benzyl ring was shown to reduce cytotoxicity in the S-DABO series relative to unsubstituted benzyl analogues [1], while positional isomerism (6-benzyl vs. 5-benzyl) redirects target engagement entirely [2]. Replacing the 2-thioxo group with a 2-oxo group yields uracil derivatives with fundamentally different hydrogen-bonding capacity, tautomeric equilibria, and nucleophilic reactivity. These structural features cannot be assumed interchangeable when the procurement purpose is either synthetic elaboration or structure-activity relationship (SAR) studies built upon the S-DABO scaffold.

Quantitative Differentiation Evidence for 6-(3-Methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Against Closest Analogs


Anti-HIV-1 RT Activity: Target Compound Is a Deliberately Inactive Precursor, Not an NNRTI

In the seminal S-DABO study, the target compound (designated 4b) was explicitly reported as 'totally inactive' in cell-based anti-HIV-1 assays, in contrast to its S-alkylated derivatives which displayed potent antiviral activity [1]. In a separate enzymatic assay deposited in BindingDB, compound 4b exhibited an IC₅₀ of 10,000 nM against recombinant HIV-1 reverse transcriptase (RNA-directed DNA polymerase activity) [2]. By comparison, the S-cyclohexylthio-5-methyl derivative MC 639 (3c), which was synthesized directly from a 3-methylbenzyl-2-thioxo precursor analogous to the target compound, showed potent anti-HIV-1 activity [3]. The inactivity of the 2-thioxo/2-mercapto form is mechanistically consistent: the free thiol/thione at C-2 lacks the lipophilic alkylthio moiety required for occupancy of the NNRTI hydrophobic pocket, making the compound a synthetic intermediate rather than a bioactive endpoint.

HIV-1 reverse transcriptase non-nucleoside RT inhibitors S-DABO

3′-Methylbenzyl Substitution Attenuates Cytotoxicity Relative to Unsubstituted Benzyl Analogues

The Mai et al. (1995) study explicitly reported that 'the further introduction of a methyl group at the 3′-position of the benzyl portion of 2-(alkylthio)-6-benzyluracils reduced the cytotoxicity leading to more selective compounds' [1]. This SAR finding was observed across the S-DABO series, where 3′-methylbenzyl-substituted derivatives consistently exhibited improved selectivity indices compared to their unsubstituted benzyl counterparts. Although this class-level observation was made on the S-alkylated derivatives rather than the 2-thioxo precursor itself, it establishes the 3-methylbenzyl substitution pattern as a critical structural determinant for the entire compound family. In the C-5 double methyl-substituted series, introduction of a methyl at the 3′-position of the benzylidene group resulted in total loss of antiviral activity, underscoring the non-linear SAR at this position [1]. This positions the target compound as the rational starting point for synthesizing low-cytotoxicity S-DABO libraries.

cytotoxicity selectivity index S-DABO SAR

2-Thioxo vs. 2-Oxo Pharmacophore: Divergent Enzymatic Inhibition Profiles and Synthetic Reactivity

The 2-thioxo group fundamentally alters the biological target profile compared to the 2-oxo uracil congeners. 6-Benzyl-2-thiouracil (the non-methylated analogue of the target compound) has been identified as a potent and selective inhibitor of Toxoplasma gondii uridine phosphorylase (UrdPase) with an apparent Kᵢ of 14 µM, and also acts as a thymidine phosphorylase (dThdPase)-selective inhibitor distinct from the 2-oxo uracil series [1][2]. In the anti-HIV-1 context, replacement of the 2-alkoxy group (O-DABOs) with a 2-alkylthio group (S-DABOs) produced derivatives that were up to 10-fold more potent than their alkoxy counterparts, demonstrating that the sulfur-containing pharmacophore is not interchangeable with oxygen [3]. The target compound, bearing the free 2-thioxo/2-mercapto group, serves as the nucleophilic substrate for S-alkylation that generates these potent S-DABO derivatives. The 2-oxo analogue (6-(3-methylbenzyl)uracil) lacks this nucleophilic sulfur center and cannot undergo the same S-alkylation chemistry, precluding its use as a precursor for S-DABO synthesis. BindingDB data also show the target compound engaging distinct targets: Plasmodium berghei dihydrofolate reductase (IC₅₀ = 20,000 nM) [4] and human FTO demethylase (IC₅₀ = 810 nM) [5], target profiles not shared by the 2-oxo congeners.

thymidine phosphorylase uridine phosphorylase thioxo vs. oxo pharmacophore

Positional Isomerism: 6-Benzyl vs. 5-Benzyl Substitution on the Pyrimidine Ring

The target compound bears the 3-methylbenzyl substituent at the C-6 position of the pyrimidine ring. Its positional isomer, 5-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 63204-30-8), places the benzyl group at C-5. These two regioisomers exhibit fundamentally different biological profiles. In the pyrimidine nucleoside phosphorylase field, 6-benzyl-substituted 2-thiouracils have been characterized as dual uridine phosphorylase/thymidine phosphorylase inhibitors, whereas 5-benzyl-substituted uracil analogues were developed and tested as inhibitors of murine liver uridine phosphorylase with distinct SAR . The C-6 substitution pattern is essential for the DABO/S-DABO pharmacophore, where the 6-benzyl group occupies a specific hydrophobic pocket in the HIV-1 RT non-nucleoside binding site [1]. The C-5 substituted regioisomer cannot adopt the same binding pose and lacks the NNRTI-associated SAR. For synthetic chemistry applications, the 6-benzyl intermediate undergoes cyclocondensation with thiourea via methyl (phenylacetyl)acetate precursors, a regiochemistry that is not transferable to the 5-substituted series [1].

positional isomerism pyrimidine nucleoside phosphorylase regioselectivity

Validated Application Scenarios for 6-(3-Methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Based on Quantitative Evidence


Synthetic Intermediate for S-DABO NNRTI Library Generation via S-Alkylation

The primary documented application of this compound is as the 2-thioxo/2-mercapto precursor for synthesizing S-DABO (2-alkylthio-6-benzyl-3,4-dihydro-4-oxopyrimidine) derivatives. The synthetic route established by Mai et al. (1995) involves cyclocondensation of methyl (3-methylphenylacetyl)acetate with thiourea to afford the target 2-thioxo compound, followed by S-alkylation with alkyl or cycloalkyl halides in alkaline medium to generate the bioactive S-DABO products [1]. This two-step sequence has been validated across multiple publications and reliably produces derivatives with anti-HIV-1 EC₅₀ values as low as 0.6 µM and selectivity indices exceeding 2,000 [1]. The free thiol/thione at C-2 provides the nucleophilic handle essential for diversification; any analogue lacking this functionality (e.g., the 2-oxo or pre-alkylated forms) cannot serve this synthetic purpose.

FTO Demethylase Inhibitor Screening and Chemical Probe Development

BindingDB data demonstrate that this compound inhibits human full-length FTO (fat mass and obesity-associated protein), an m⁶A RNA demethylase, with an IC₅₀ of 810 nM in a biochemical assay using 3-methylthymidine as substrate [1]. While this potency is moderate, the compound represents a structurally distinct chemotype from the meclofenamic acid-based FTO inhibitors. The 3-methylbenzyl-2-thioxopyrimidinone scaffold may serve as a starting point for medicinal chemistry optimization of FTO inhibitors, particularly given the growing interest in FTO as a therapeutic target in oncology and metabolic disease. Researchers procuring this compound for FTO-related studies should verify lot-to-lot inhibitory activity and confirm target engagement in their specific assay system.

Negative Control for HIV-1 NNRTI Screening Assays

Because the target compound (DABO thio analogue 4b) is documented as 'totally inactive' in cell-based anti-HIV-1 assays while retaining the core 6-benzyl-2-thioxopyrimidine scaffold [1], it can serve as a structurally appropriate negative control in HIV-1 NNRTI screening campaigns. When active S-DABO derivatives (e.g., compounds 7j, 7k, 8e, 8f) are being evaluated, the 2-thioxo precursor provides a scaffold-matched inactive comparator that controls for non-specific effects of the pyrimidine core. Its HIV-1 RT enzymatic IC₅₀ of 10,000 nM [2] confirms its minimal target engagement relative to potent S-DABOs with sub-micromolar potency, making it a valid negative control for mechanistic studies.

Structure-Activity Relationship Studies on 6-Benzyl Substitution Patterns in Pyrimidine Nucleoside Phosphorylase Inhibition

The compound belongs to the broader class of 6-benzyl-2-thiouracils, which includes 6-benzyl-2-thiouracil (appKᵢ = 14 µM against T. gondii UrdPase) [1] and other 6-substituted congeners studied as thymidine phosphorylase and uridine phosphorylase inhibitors. The 3-methyl substitution on the benzyl ring provides a defined steric and electronic perturbation for SAR studies exploring how benzyl ring substitution modulates phosphorylase isoform selectivity and inhibitor potency. Researchers investigating pyrimidine nucleoside phosphorylase inhibition as a strategy for modulating fluoropyrimidine chemotherapy or angiogenesis should include this compound in systematic substitution scans to map the steric tolerance of the benzyl-binding pocket across UrdPase and dThdPase isoforms.

Quote Request

Request a Quote for 6-(3-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.